molecular formula C9H11NO4 B1402740 2,3,6-Trimethoxyisonicotinaldehyde CAS No. 1364917-16-7

2,3,6-Trimethoxyisonicotinaldehyde

Cat. No. B1402740
M. Wt: 197.19 g/mol
InChI Key: QFGPUXBJJHMZCX-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyisonicotinaldehyde is a compound that has gained considerable attention in the scientific community. It is a heterocyclic building block with the empirical formula C9H11NO4 and a molecular weight of 197.19 .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethoxyisonicotinaldehyde is represented by the SMILES string COc1cc(C=O)c(OC)c(OC)n1 . This indicates that the compound contains a nicotinaldehyde core with methoxy groups attached at the 2, 3, and 6 positions.

Scientific Research Applications

Synthesis Techniques

2,3,6-Trimethoxyisonicotinaldehyde is synthesized through various chemical reactions, demonstrating its importance in chemical synthesis. For instance, the Cannizzaro reaction has been used for synthesizing related compounds like 2,3,6-trimethylbenzyl alcohol, indicating potential pathways for the synthesis of trimethoxyisonicotinaldehydes (Kawai et al., 1974).

Catalysis and Reaction Mechanisms

Research has explored the role of similar compounds in catalytic processes. For example, chiral (salen)TiCl2 complexes have been used to catalyze asymmetric additions to aldehydes, highlighting the potential application of trimethoxyisonicotinaldehydes in similar catalytic reactions (Belokon’ et al., 1999).

Intermediate Compounds in Synthesis

Studies have shown that compounds like 2,3,6-trimethylbenzyl alcohol, which share structural similarities with 2,3,6-Trimethoxyisonicotinaldehyde, can act as intermediates in the synthesis of more complex molecules. This suggests that 2,3,6-Trimethoxyisonicotinaldehyde could also serve as an intermediate in various synthetic routes (Kawai et al., 1974).

Role in Chemical Analysis and Detection

In chemical analysis, similar aldehydes have been used as sensors or indicators due to their reactive nature. This implies that 2,3,6-Trimethoxyisonicotinaldehyde could potentially be employed in analytical chemistry for the detection or quantification of specific substances (Wang et al., 2012).

Environmental Chemistry Applications

Compounds related to 2,3,6-Trimethoxyisonicotinaldehyde have been studied for their interactions with environmental factors. For example, the inhibition of photooxygenation by trimethylphenols suggests possible environmental applications of trimethoxyisonicotinaldehydes in studying and mitigating photochemical reactions in nature (Halladja et al., 2007).

Safety And Hazards

According to Sigma-Aldrich, 2,3,6-Trimethoxyisonicotinaldehyde is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as non-combustible . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

2,3,6-trimethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGPUXBJJHMZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260093
Record name 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethoxyisonicotinaldehyde

CAS RN

1364917-16-7
Record name 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com

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